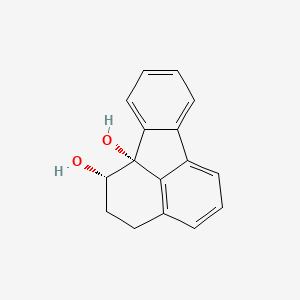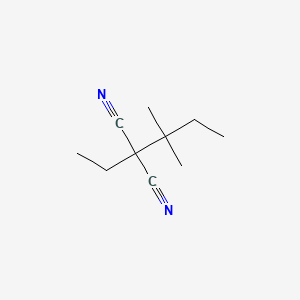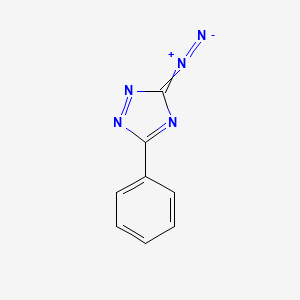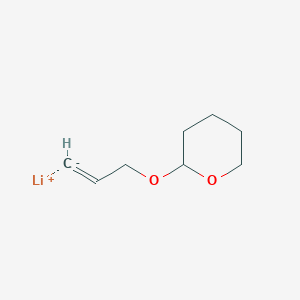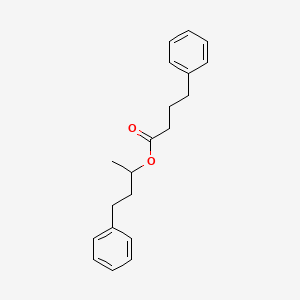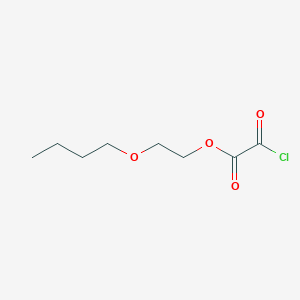![molecular formula C14H9Cl2F B14410706 2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene CAS No. 85000-57-3](/img/structure/B14410706.png)
2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene is a chemical compound that belongs to the class of organochlorine compounds It is structurally characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with an ethenyl group substituted with a 4-fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene typically involves the reaction of 2,4-dichlorobenzaldehyde with 4-fluorophenylacetylene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 2,4-dichloro-1-[1-(4-fluorophenyl)ethyl]benzene.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,4-Dichloro-1-fluorobenzene: Similar structure but lacks the ethenyl group.
2,4-Dichloro-1-[2-(4-fluorophenyl)ethynyl]benzene: Similar structure but with an ethynyl group instead of an ethenyl group.
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: Similar structure but with additional chlorine atoms.
Uniqueness
2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene is unique due to the presence of both chlorine and fluorine atoms, along with the ethenyl group. This combination of substituents imparts specific chemical and physical properties, making it distinct from other similar compounds.
属性
CAS 编号 |
85000-57-3 |
|---|---|
分子式 |
C14H9Cl2F |
分子量 |
267.1 g/mol |
IUPAC 名称 |
2,4-dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H9Cl2F/c1-9(10-2-5-12(17)6-3-10)13-7-4-11(15)8-14(13)16/h2-8H,1H2 |
InChI 键 |
RMQXJWVUARCREW-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=C(C=C1)F)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


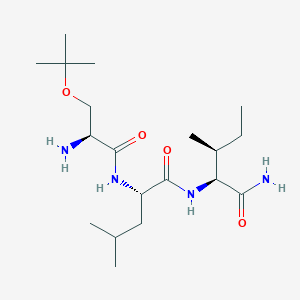

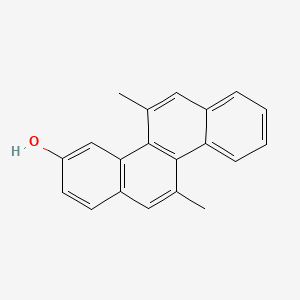
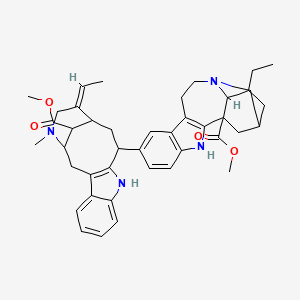
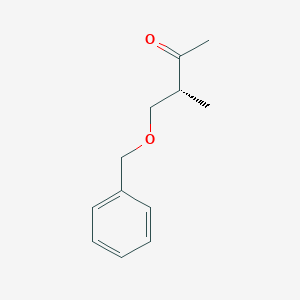
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)

